1-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
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Overview
Description
1-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a complex organic compound featuring multiple functional groups, including oxadiazole rings and a pyridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Oxadiazole Rings: This step often involves the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions, using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Attachment of the Dimethoxyphenyl Group: This can be achieved through a nucleophilic substitution reaction where the oxadiazole intermediate reacts with a dimethoxyphenyl halide in the presence of a base like potassium carbonate (K₂CO₃).
Formation of the Pyridinone Core: The final step involves the cyclization of the intermediate with appropriate reagents to form the pyridinone ring, often under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C), leading to the reduction of oxadiazole rings to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, or other strong oxidizing agents.
Reduction: H₂ with Pd/C, lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (Cl₂, Br₂), alkylating agents (methyl iodide).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
1-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, it may inhibit enzymes involved in cell proliferation, making it a candidate for anticancer research.
Comparison with Similar Compounds
Similar Compounds
- **1-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
- **1-(3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
- **1-(3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O5/c1-11-20-19(29-22-11)12-7-8-16(25)24(9-12)10-15-21-18(23-28-15)13-5-4-6-14(26-2)17(13)27-3/h4-9H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZMLJCZYVGAFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN(C(=O)C=C2)CC3=NC(=NO3)C4=C(C(=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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